molecular formula C16H18FN5O B2641313 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide CAS No. 2097890-33-8

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide

Cat. No. B2641313
CAS RN: 2097890-33-8
M. Wt: 315.352
InChI Key: UYVMTDOHBBQZLS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in advanced chemical research. It contains a tetrahydroquinazolin ring, a fluoropyridine ring, and a carboxamide group . These types of compounds are often used in medicinal chemistry due to their potential biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via methods such as the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. For instance, compounds with similar structures have been shown to undergo photo-induced electron transfer reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its exact molecular structure. Similar compounds are characterized by unique physical and chemical properties, biological activities, and industrial applications .

Scientific Research Applications

Synthesis of Derivatives

A variety of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have been synthesized, showcasing the chemical versatility and potential for further modification of compounds structurally related to N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide. These derivatives exhibit antimicrobial activity, hinting at the broad applicability of the compound in various therapeutic areas (Babu et al., 2015).

Chemical Reactions and Structure Elucidation

The compound has been involved in reactions leading to the formation of a mixture of products including 1,2,3,4-tetrahydroquinazoline-2-one, 3-(dimethylamino)-1,2-dihydroquinazoline, and others. The structural elucidation of these products, including the compound , has been achieved through methods such as X-ray crystallography (Villalgordo et al., 1990).

Biological Interactions and Applications

Antimicrobial Activity

Derivatives of this compound have shown potential antimicrobial activity, with in vitro studies demonstrating effectiveness against a variety of bacterial and fungal strains. This suggests potential applications in addressing antimicrobial resistance and developing new therapeutic agents (Babu et al., 2015).

Cancer Research and DNA Interaction

Compounds structurally related to this compound have been explored for their antitumor properties and interaction with DNA. DNA intercalators like these are being studied for their potential in inhibiting topoisomerase enzymes, playing a crucial role in cancer treatment strategies (Baguley et al., 2004).

properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O/c1-22(2)16-19-8-10-7-11(3-4-14(10)21-16)20-15(23)12-5-6-18-9-13(12)17/h5-6,8-9,11H,3-4,7H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVMTDOHBBQZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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